molecular formula C4H7ClN4O B1668762 2,4-Diaminopyrimidin-5-ol CAS No. 70035-83-5

2,4-Diaminopyrimidin-5-ol

Cat. No. B1668762
CAS RN: 70035-83-5
M. Wt: 126.12 g/mol
InChI Key: GJKNGZHORWERTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06413943B1

Procedure details

W3, W8, and W10 were further subcloned into a modified pGEX4T-1 plasmid (Pharmacia Biotech, Uppsala, Sweden) (where a NdeI cloning site was inserted between the BamHI and EcoRI sites) as NdeI-NotI fragments to generate glutathione S-transferase (GST) tagged fusion proteins. A similar strategy was used to generate fusion proteins without the (Gly4Ser)31inker (i.e., W4 (p27-p16), W7 (p2712-178-p16 fusion CDKi W9 (p2725-93-p16)). The nucleic acid and amino acid sequences of the p2725-93-p16 fusion CDKi, W9, without the HA tag and six histidine residues are provided in SEQ ID NO: 23 and SEQ ID NO: 24, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C@@H:2]([CH2:6][CH2:7][C:8]([NH:10][C@H:11](C(NCC(O)=O)=O)CS)=O)[C:3]([OH:5])=[O:4].[CH:21]1[N:26]=[C:25]([NH2:27])[N:24]=[C:23]([NH2:28])[C:22]=1[OH:29]>>[CH:21]1[N:26]=[C:25]([NH2:27])[N:24]=[C:23]([NH2:28])[C:22]=1[OH:29].[NH2:1][C@H:2]([C:3]([OH:5])=[O:4])[CH2:6][C:7]1[N:24]=[CH:11][NH:10][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C(=NC(=N1)N)N)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1=C(C(=NC(=N1)N)N)O
Name
Type
product
Smiles
N[C@@H](CC1=CNC=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.